3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole

Medicinal chemistry Patent analysis Structure-activity relationship

3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole (CAS 116850-61-4) is a heterocyclic small molecule (C₁₁H₁₃N₃S; MW 219.31 g/mol) belonging to the 1,2,4-triazole family. Its structure features an ethylthio (-SEt) substituent at the C-3 position, a methyl group at N-4, and a phenyl ring at C-5 of the 4H-1,2,4-triazole core.

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
CAS No. 116850-61-4
Cat. No. B6614166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole
CAS116850-61-4
Molecular FormulaC11H13N3S
Molecular Weight219.31 g/mol
Structural Identifiers
SMILESCCSC1=NN=C(N1C)C2=CC=CC=C2
InChIInChI=1S/C11H13N3S/c1-3-15-11-13-12-10(14(11)2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3
InChIKeyMWKWMNGWIBKDCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole (CAS 116850-61-4): Chemical Identity, Structural Class, and Procurement Context


3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole (CAS 116850-61-4) is a heterocyclic small molecule (C₁₁H₁₃N₃S; MW 219.31 g/mol) belonging to the 1,2,4-triazole family [1]. Its structure features an ethylthio (-SEt) substituent at the C-3 position, a methyl group at N-4, and a phenyl ring at C-5 of the 4H-1,2,4-triazole core [2]. The compound is listed in PubChem (CID 3088006) and is commercially available at 97% purity from multiple suppliers . This compound falls within a broader class of 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles that have been investigated as selective antagonists of strychnine-induced convulsions and potential antispastic agents, as described in a foundational structure-activity relationship (SAR) study [3].

Why Generic Substitution of 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole (CAS 116850-61-4) Is Not Supported by Evidence


Within the 5-aryl-3-(alkylthio)-4H-1,2,4-triazole series, the identity of the C-3 sulfur substituent is a critical determinant of pharmacological selectivity, potency, and physicochemical profile [1]. The J. Med. Chem. 1994 SAR study demonstrated that replacing the 4H-1,2,4-triazole core with a 1H-tautomer, or altering the oxidation state of the C-3 sulfur from thioether (-SEt) to sulfoxide (-SOEt) or sulfone (-SO₂Et), profoundly affects anticonvulsant selectivity and potency [2]. Furthermore, the ethylthio (-SEt) moiety confers distinct lipophilicity (XLogP3-AA = 2.3) and steric properties compared to the methylthio (-SMe) or methylsulfonyl (-SO₂Me) analogs [3]. The compound is explicitly claimed in US Patent US4981863A, indicating that this specific substitution pattern was deliberately selected from among numerous congeners for pharmaceutical development as a muscle relaxant, spasmolytic, anticonvulsant, and anxiolytic agent [4]. Substituting this compound with a closely related analog having a different C-3 substituent (e.g., methylthio, methylsulfonyl, or ethylsulfinyl) without confirmatory comparative testing risks altering target engagement, metabolic stability, and in vivo efficacy in unpredictable ways.

Quantitative Differentiation Evidence for 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole (CAS 116850-61-4) Versus Closest Analogs


Patent-Specific Structural Selection: Ethylthio (-SEt) Versus Methylsulfonyl (-SO₂Me) and Methylthio (-SMe) in the 5-Phenyl-4-methyl-4H-1,2,4-triazole Series

US Patent US4981863A explicitly claims 3-ethylsulfanyl-4-methyl-5-phenyl-1,2,4-triazole (i.e., the target compound) as a distinct chemical entity within a series of 3-aryl-5-alkylthio-4H-1,2,4-triazoles claimed as muscle relaxants, spasmolytics, anticonvulsants, and anxiolytics [1]. The patent distinguishes this ethylthio congener from the corresponding methylsulfonyl analog (4-methyl-3-methylsulfonyl-5-phenyl-1,2,4-triazole, CAS 116850-44-3, also known as MDL 27531) and the ethylsulfinyl analog (3-ethylsulfinyl-4-methyl-5-phenyl-1,2,4-triazole, CAS 116850-48-7), each representing a different oxidation state at the C-3 sulfur atom [2]. The deliberate patenting of the thioether (-SEt), sulfoxide (-SOEt), and sulfone (-SO₂Et) as separate chemical entities demonstrates that each oxidation state was considered to confer distinct pharmacological properties worthy of independent intellectual property protection.

Medicinal chemistry Patent analysis Structure-activity relationship

Class-Level Anticonvulsant Selectivity: 5-Aryl-3-(alkylthio)-4H-1,2,4-triazoles Versus Isomeric 1H-Triazoles and 3-Aryl-5-(alkylthio) Congeners

The J. Med. Chem. 1994 SAR study by Kane et al. established that 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles (the subclass to which CAS 116850-61-4 belongs) are selective antagonists of strychnine-induced convulsions in mice, whereas the isomeric 3-aryl-5-(alkylthio)- and 5-aryl-3-(alkylthio)-1H-1,2,4-triazoles were essentially inactive as anticonvulsants [1]. Within the active 4H-series, the most potent antagonist was 5-(2-fluorophenyl)-4-methyl-3-(methylthio)-4H-1,2,4-triazole (compound 3s), while the most selective antagonist was 5-(3-fluorophenyl)-4-methyl-3-(methylsulfonyl)-4H-1,2,4-triazole (compound 3aa) [2]. The anticonvulsant profile suggested a glycine-agonist-like mechanism, with the 5-phenyl-4-methyl-3-(methylsulfonyl) analog (3c, MDL 27531) demonstrating in vivo efficacy by reducing hyperreflexia in spinal-transected rats [3]. The target compound (CAS 116850-61-4) occupies a specific position in this SAR continuum as the unsubstituted phenyl, N4-methyl, C3-ethylthio variant.

Anticonvulsant Strychnine antagonism Glycine receptor SAR

Physicochemical Property Differentiation: Lipophilicity (XLogP3-AA) of the Ethylthio (-SEt) Congener Versus Methylsulfonyl (-SO₂Me) Analog MDL 27531

The target compound (CAS 116850-61-4) has a computed XLogP3-AA value of 2.3, zero hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds, as reported in PubChem [1]. This lipophilicity profile is consistent with the thioether (-SEt) oxidation state and predicts moderate blood-brain barrier permeability, which is relevant to its potential CNS applications. In contrast, the methylsulfonyl analog MDL 27531 (CAS 116850-44-3) contains a polar sulfone group (-SO₂Me) that substantially increases hydrogen bond acceptor count and reduces lipophilicity, which may alter CNS penetration and metabolic stability. The experimentally reported boiling point of the target compound is 397.2°C at 760 mmHg, with a flash point of 194°C and density of 1.18 g/cm³ , providing handling and storage parameters distinct from more polar oxidized analogs.

Lipophilicity Physicochemical properties Drug-likeness BBB permeability

Oxidation State Specificity: Thioether (-SEt) Versus Sulfoxide (-SOEt) and Sulfone (-SO₂Et) in the 5-Phenyl-4-methyl-4H-1,2,4-triazole Core

US Patents US4981863A and US5158968A collectively claim 3-aryl-5-alkylthio-4H-1,2,4-triazoles and their corresponding alkylsulfinyl (-SOR) and alkylsulfonyl (-SO₂R) derivatives for the treatment of muscle tension, muscle spasms, chronic hyperreflexia due to spinal trauma, convulsant seizures, and anxiety [1][2]. The target compound (CAS 116850-61-4) represents the thioether (-SEt) oxidation state. Its direct oxidized analogs are 3-ethylsulfinyl-4-methyl-5-phenyl-1,2,4-triazole (CAS 116850-48-7, sulfoxide) and 3-ethylsulfonyl-4-methyl-5-phenyl-1,2,4-triazole (CAS not found in this analysis, sulfone) . The oxidation state of sulfur in the C-3 substituent directly modulates the electronic properties, hydrogen bonding capacity, and metabolic susceptibility of the molecule. Thioethers can undergo metabolic S-oxidation to sulfoxides and sulfones in vivo, potentially serving as prodrugs or displaying altered activity profiles.

Oxidation state Sulfur chemistry Metabolic stability Pharmacophore

Commercial Availability: Identity Confirmation and Purity Specification for CAS 116850-61-4

The target compound is commercially available from multiple suppliers with a specified purity of 97% (Catalog Number: CM1071315) . Its identity is unambiguously defined by CAS Registry Number 116850-61-4, InChIKey MWKWMNGWIBKDCM-UHFFFAOYSA-N, molecular formula C₁₁H₁₃N₃S, and exact mass 219.08301860 Da [1]. This level of identity documentation enables unambiguous procurement and quality control verification using standard analytical techniques (LC-MS, ¹H/¹³C NMR). The compound's computed descriptors—zero hydrogen bond donors, three hydrogen bond acceptors, and XLogP3-AA of 2.3—provide additional identity confirmation parameters [2]. In contrast, closely related analogs such as the sulfoxide (CAS 116850-48-7) or sulfone (MDL 27531, CAS 116850-44-3) have distinct CAS numbers, molecular formulas, and computed properties that differentiate them analytically .

Procurement Quality control Purity specification Vendor comparison

Recommended Research and Procurement Application Scenarios for 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole (CAS 116850-61-4)


Structure-Activity Relationship (SAR) Studies of C-3 Alkylthio Substituent Effects on Strychnine-Sensitive Glycine Receptor Modulation

This compound serves as the C3-ethylthio reference point within the 5-aryl-3-(alkylthio)-4H-1,2,4-triazole series. It enables systematic comparison with the C3-methylthio, C3-methylsulfonyl, and C3-ethylsulfinyl congeners to map the SAR of sulfur substituent size, lipophilicity, and oxidation state on strychnine-induced convulsion antagonism [1]. The compound's XLogP3-AA of 2.3 and absence of hydrogen bond donors make it a suitable lipophilic probe for assessing passive membrane permeability requirements for target engagement at glycine receptors in spinal cord and brainstem preparations [2].

Metabolic S-Oxidation Prodrug Concept Evaluation Using the Thioether-to-Sulfoxide-to-Sulfone Cascade

The thioether (-SEt) oxidation state of CAS 116850-61-4 makes it the precursor for in vitro and in vivo studies of metabolic S-oxidation to the corresponding sulfoxide (CAS 116850-48-7) and sulfone derivatives. Because patents explicitly claim all three oxidation states for antispastic and anticonvulsant indications [3], this compound can be used as a tool to determine whether the thioether itself is the active pharmacophore or whether metabolic oxidation is required for (or attenuates) pharmacological activity.

CNS Drug Discovery Screening Libraries Focused on Glycine Receptor or GABAₐ Receptor Modulators

The J. Med. Chem. 1994 study demonstrated that the 5-phenyl-4-methyl-3-(methylsulfonyl) analog (MDL 27531) enhanced muscimol-stimulated ³⁶Cl⁻ influx in rat cerebellar membranes, suggesting a GABAₐ receptor interaction [4]. The target compound, as the lipophilic thioether congener, is a valuable comparator for screening campaigns aimed at distinguishing glycine-agonist-like activity from GABAₐ receptor modulation within a single chemical scaffold. Its procurement at 97% purity ensures that screening results are attributable to the thioether form and not confounded by oxidized impurities.

Reference Standard for Analytical Method Development and Quality Control of 5-Aryl-3-(alkylthio)-4H-1,2,4-triazole Compound Libraries

With well-defined analytical identifiers (CAS 116850-61-4, InChIKey MWKWMNGWIBKDCM-UHFFFAOYSA-N, exact mass 219.08301860 Da, molecular formula C₁₁H₁₃N₃S) [5] and a specified commercial purity of 97%, this compound can serve as a reference standard for developing HPLC, LC-MS, or GC methods to resolve and quantify thioether, sulfoxide, and sulfone congeners in synthetic mixtures or stability studies, leveraging the distinct chromatographic retention and mass spectrometric properties of each oxidation state.

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